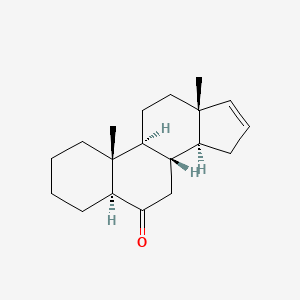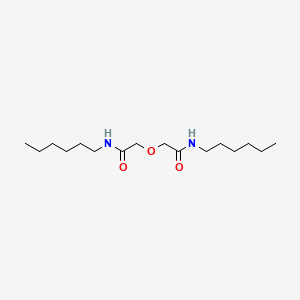
N,N'-Dihexyl-3-oxapentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dihexyl-3-oxapentanediamide is a diamide compound known for its unique chemical properties and applications. It is primarily used in the field of solvent extraction, particularly for the separation of lanthanides and actinides. This compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Dihexyl-3-oxapentanediamide can be synthesized through a multi-step process involving the reaction of hexylamine with oxalyl chloride to form N,N’-dihexyl oxamide. This intermediate is then reacted with ethylene glycol under specific conditions to yield N,N’-Dihexyl-3-oxapentanediamide. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dihexyl-3-oxapentanediamide involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
N,N’-Dihexyl-3-oxapentanediamide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as europium, thorium, uranium, neptunium, and americium.
Solvent Extraction: Used in the extraction and separation of metal ions from aqueous solutions.
Common Reagents and Conditions
Reagents: Common reagents include hexylamine, oxalyl chloride, ethylene glycol, and various metal salts.
Major Products
The major products formed from reactions involving N,N’-Dihexyl-3-oxapentanediamide are metal complexes, which are used in various applications such as nuclear waste management and analytical chemistry .
科学的研究の応用
N,N’-Dihexyl-3-oxapentanediamide has several scientific research applications:
Chemistry: Used in the separation and purification of lanthanides and actinides through solvent extraction techniques.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Employed in the extraction and recovery of valuable metals from industrial waste streams.
作用機序
The mechanism by which N,N’-Dihexyl-3-oxapentanediamide exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its amide and ether functional groups. This coordination stabilizes the metal ions and facilitates their extraction from aqueous solutions . The molecular targets include various metal ions, and the pathways involved are primarily related to complexation and solvent extraction processes .
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-N,N’-dihexyl-3-oxapentanediamide: Similar in structure but with methyl groups instead of hydrogen atoms on the nitrogen atoms.
N,N’-Dihexyl-3-thiopentanediamide: Contains sulfur atoms instead of oxygen atoms in the backbone.
Uniqueness
N,N’-Dihexyl-3-oxapentanediamide is unique due to its high stability and efficiency in forming complexes with a wide range of metal ions. Its ability to extract both trivalent and tetravalent metal ions sets it apart from other similar compounds .
特性
CAS番号 |
32775-02-3 |
|---|---|
分子式 |
C16H32N2O3 |
分子量 |
300.44 g/mol |
IUPAC名 |
N-hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C16H32N2O3/c1-3-5-7-9-11-17-15(19)13-21-14-16(20)18-12-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChIキー |
SSMUIAPAVGHGIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)COCC(=O)NCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



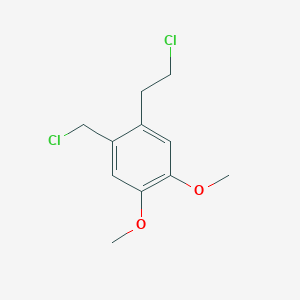


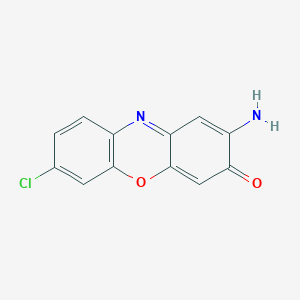
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
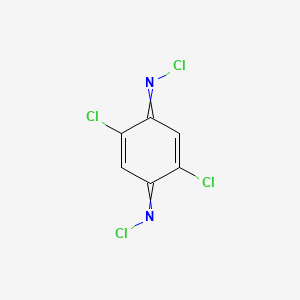
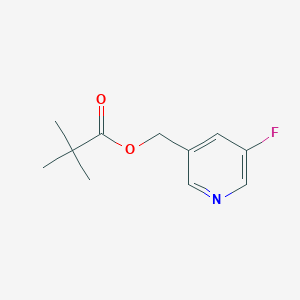
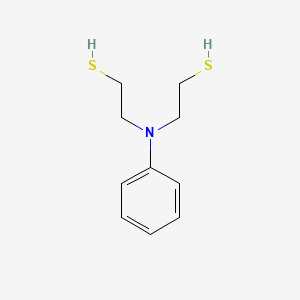
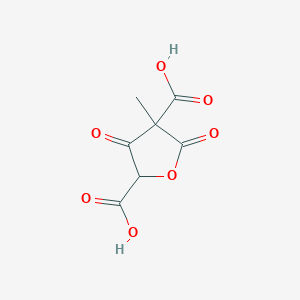
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
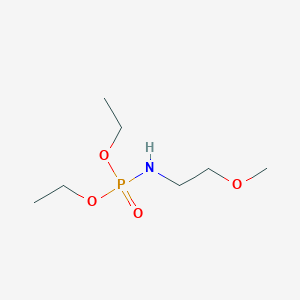
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
